Methyl 3-((4-fluorobenzyl)amino)propanoate
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Overview
Description
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of propanoic acid, featuring a fluorophenyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate typically involves the reaction of 4-fluorobenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The methylamino group may also play a role in the compound’s activity by influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate
Uniqueness
Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChI Key |
UKCOONRKFCNTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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